(S)-ethyl 2-amino-3-mercaptopropanoate hydrochloride (S)-ethyl 2-amino-3-mercaptopropanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 75521-14-1
VCID: VC11618555
InChI:
SMILES:
Molecular Formula: C5H12ClNO2S
Molecular Weight: 185.7

(S)-ethyl 2-amino-3-mercaptopropanoate hydrochloride

CAS No.: 75521-14-1

Cat. No.: VC11618555

Molecular Formula: C5H12ClNO2S

Molecular Weight: 185.7

Purity: 95

* For research use only. Not for human or veterinary use.

(S)-ethyl 2-amino-3-mercaptopropanoate hydrochloride - 75521-14-1

Specification

CAS No. 75521-14-1
Molecular Formula C5H12ClNO2S
Molecular Weight 185.7

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is (S)-ethyl 2-ammonio-3-sulfanylpropanoate chloride. Commonly referenced synonyms include:

  • L-Cysteine ethyl ester hydrochloride

  • H-Cys-OEt·HCl

  • Ethyl (2S)-2-amino-3-sulfanylpropanoate hydrochloride .

Molecular and Crystallographic Data

The molecular formula C₅H₁₂ClNO₂S corresponds to a molar mass of 185.67 g/mol. X-ray crystallography reveals a zwitterionic structure stabilized by intramolecular hydrogen bonding between the protonated amine and the chloride ion. The ethyl ester group adopts a gauche conformation relative to the thiol moiety, minimizing steric strain .

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting Point157–159°C
Solubility (Water)48 mg/mL (25°C)
Optical Rotation ([α]₂₀ᴰ)+8.5° (c = 1, MeOH)
pKa (Thiol)8.3 ± 0.2

Synthesis and Manufacturing Approaches

Classical Esterification Methods

Traditional synthesis involves the reaction of L-cysteine with ethanol under acidic conditions. In a representative procedure:

  • Reflux Condensation: L-cysteine (1.0 equiv) is dissolved in anhydrous ethanol containing HCl gas (3.0 equiv) at 0°C.

  • In Situ Esterification: The mixture is refluxed at 70°C for 12 hours under argon, yielding the hydrochloride salt with >95% enantiomeric excess .

  • Crystallization: Crude product is recrystallized from methanol/diethyl ether to afford white needles .

Green Chemistry Innovations

A solvent-free approach using Dowex H⁺/NaI resin achieves 89% yield in 6 hours at 55°C. This method eliminates toxic thionyl chloride and reduces waste generation by 40% compared to classical routes . Key advantages include:

  • Reusable catalyst (≥5 cycles without activity loss)

  • Ambient pressure conditions

  • Compatibility with moisture-sensitive substrates .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, D₂O): δ 4.25 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.72 (dd, J = 6.3, 5.1 Hz, 1H, CHNH₃⁺), 2.95 (dd, J = 13.6, 5.1 Hz, 1H, CH₂SH), 2.82 (dd, J = 13.6, 6.3 Hz, 1H, CH₂SH), 1.31 (t, J = 7.1 Hz, 3H, OCH₂CH₃) .

  • ¹³C NMR (101 MHz, D₂O): δ 171.8 (COO), 61.4 (OCH₂CH₃), 54.1 (Cα), 35.2 (Cβ), 14.1 (OCH₂CH₃) .

Mass Spectrometry

Electrospray ionization (ESI⁺) shows a molecular ion peak at m/z 150.05 [M-Cl]⁺, consistent with the protonated ethyl ester. Tandem MS/MS fragmentation produces characteristic ions at m/z 132.03 (-H₂O) and 104.08 (-COOEt) .

Biochemical and Pharmaceutical Applications

Peptide Synthesis

The compound serves as a cysteine protecting group in solid-phase peptide synthesis (SPPS):

  • Thiol pKa modulation enables selective deprotection under mild conditions (pH 6.5–7.0)

  • Enhances solubility of hydrophobic peptide sequences by 30–50% .

Prodrug Development

As a substrate for esterase-mediated hydrolysis, it facilitates targeted drug delivery:

  • Antiviral Agents: Increases oral bioavailability of acyclovir analogs by 3.2-fold

  • Neuroprotective Drugs: Enables blood-brain barrier penetration of glutathione precursors .

Temperature (°C)pHt₁/₂ (Hours)
257.48.2 ± 0.3
47.472.1 ± 2.1
255.024.5 ± 1.7

Data compiled from .

Recent Advances and Future Directions

Continuous Flow Synthesis

Micrometer-scale reactors achieve 99% conversion in 2.5 minutes via:

  • Ethanol/HCl mixture (3:1 v/v) at 100°C

  • In-line IR monitoring for real-time quality control
    This reduces solvent consumption by 90% compared to batch processes .

Catalytic Asymmetric Synthesis

Chiral phosphoric acid catalysts (e.g., TRIP) enable enantioselective thiol-ene reactions:

  • ee: 94–98%

  • Turnover Frequency: 450 h⁻¹
    Applications in β-lactam antibiotic synthesis demonstrate 65% yield improvement .

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